Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-
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Overview
Description
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a thienyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, typically involves a multi-step process. One common method includes the following steps:
Coupling Reaction: The brominated and fluorinated phenyl ring is then coupled with a thienyl group through a methanone linkage.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-thienyl methanones, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-, involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity allows it to interact with various biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (5-bromo-2-fluorophenyl)(phenyl)-
- Methanone, (5-bromo-2-fluorophenyl)(2,3,4-trifluorophenyl)-
- Methanone, (5-bromo-2-fluorophenyl)(cyclopropyl)-
Uniqueness
The thienyl group further adds to its versatility, making it a valuable compound in various fields of research .
Biological Activity
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. Its structural characteristics, which include a thienyl group and halogenated phenyl rings, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antidiabetic properties and other therapeutic applications.
- Molecular Formula : C16H13BrFOS
- Molecular Weight : 361.27 g/mol
The compound is often synthesized as a precursor for various pharmaceuticals, including Canagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus .
Antidiabetic Properties
Methanone, (5-bromo-2-fluorophenyl)-2-thienyl- exhibits significant antidiabetic activity. It serves as an intermediate in the synthesis of Canagliflozin, which functions by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to reduced glucose reabsorption and increased glucose excretion .
The mechanism involves:
- Inhibition of SGLT2 : This action lowers blood glucose levels by preventing glucose reabsorption in the renal tubules.
- Cytochrome P450 Interaction : Studies indicate that Methanone can inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis.
Comparative Analysis with Similar Compounds
Compound Name | Similarity Index | Key Features |
---|---|---|
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | 0.90 | Contains bromo and fluorine substituents |
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol | 0.78 | Features hydroxymethyl group |
3,7-Dibromodibenzo[b,d]thiophene | 0.82 | Multiple bromine substitutions |
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | 0.73 | Iodine substitution on the benzene ring |
2-(4-Bromophenyl)-5-phenylthiophene | 0.81 | Bromine substitution without fluorine |
This table illustrates the structural variations among related compounds, emphasizing the unique features of Methanone, (5-bromo-2-fluorophenyl)-2-thienyl-.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds similar to Methanone exhibit antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the thiazole skeleton have shown enhanced activity against cancer cells through apoptosis induction and inhibition of endothelial cell migration .
- Antimicrobial and Anti-inflammatory Properties : Other studies have explored the potential antimicrobial and anti-inflammatory activities of thienyl derivatives, suggesting that Methanone could also be effective against infections and inflammation due to its structural attributes .
- Mechanistic Studies : Investigations into the mechanisms reveal that Methanone may interact with specific molecular targets involved in critical biological processes such as inflammation and cell proliferation .
Properties
Molecular Formula |
C11H6BrFOS |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H6BrFOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
KWKZIBRDVYRTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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